![molecular formula C15H17NO4S B2895204 N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide CAS No. 670271-45-1](/img/structure/B2895204.png)
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide, also known as EOMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. EOMBS has been used in various studies to investigate the role of carbonic anhydrase in different biological processes.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
The compound is used in the synthesis of N-(4-ethoxyphenyl) azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in treating bacterial infections and have a broad range of applications in medical science.
Development of Anticancer Agents
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide: serves as a precursor in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These agents play a significant role in chemotherapy treatments for cancer patients.
Protective Group Chemistry
In the field of protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, but is essential for the stability and reactivity of pharmaceuticals .
Synthesis of Triazol-3-one Derivatives
The compound is involved in the unexpected formation of triazol-3-one derivatives during the reduction reaction of heterocyclic thioketones . These derivatives have potential applications in drug development due to their bioactive properties.
Creation of Bioactive Compounds
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide: is used in the synthesis of bioactive compounds, particularly those with antimicrobial , anti-inflammatory , and antioxidant properties . This has implications for the development of new medications and treatments.
Research in Heterocyclic Chemistry
The compound is utilized in the cyclization reactions to create heterocyclic compounds . These reactions are fundamental in the field of heterocyclic chemistry, which is pivotal for the discovery of new drugs and materials.
Mechanism of Action
Target of Action
A structurally similar compound, phenacetin, is known to have analgesic and antipyretic effects .
Mode of Action
Based on the structural similarity to phenacetin, it may have similar analgesic and antipyretic effects .
Biochemical Pathways
Phenacetin, a structurally similar compound, is known to act on the sensory tracts of the spinal cord .
Result of Action
Phenacetin, a structurally similar compound, is known to have a depressant action on the heart, where it acts as a negative inotrope .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-13-9-7-12(8-10-13)16-21(17,18)15-6-4-5-14(11-15)19-2/h4-11,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADIMPQOQZWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide |
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